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Compound Focus: 10-Hydroxywarfarin

CAS No.: 83219-99-2

Cat. No.: S1769925

Structural Features and Thermodynamic Properties

The intramolecular hydrogen bonding in 10-hydroxywarfarin differs substantially from its parent

compound. The table below summarizes the key experimental findings.

Property Warfarin 10-Hydroxywarfarin Experimental Conditions & Methods
Primary OH---:O[1] OH:--OH:-:-O (double Structure Elucidation: Car—Parrinello
Intramolecular H- bridge) [1] molecular dynamics simulations

bond confirmed the presence of these bonds

at 298 K and 378 K. [1]

Experimental pKa 4.99 [1] 5.95 [1] pKa Determination: Experimental and
theoretical approaches were used to
determine the acid dissociation
constant. [1]
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Property Warfarin

Thermodynamic Common
Impact single
bridge [1]

10-Hydroxywarfarin

Lower molecular
flexibility; stronger rise in
heat capacity and
enthalpy upon
dissociation. [1]

Experimental Conditions & Methods

Thermodynamic Analysis: Enthalpic
(AH) and entropic (AS) contributions to
the dissociation free energy (AG) were
determined. The dissociation entropy
for 10-hydroxywarfarin is close to zero
due to offsetting effects. [1]

Experimental Protocols for Key Analyses

Here are the methodologies used in the cited research to obtain the data above.

Thermodynamic and pKa Analysis

This protocol is derived from joint experimental/theoretical studies on acid-base equilibrium [1].

e Experimental Approach: Researchers applied combined methods to determine the enthalpic (AH)
and entropic (AS) contributions to the acid dissociation free energy (AG).

¢ Theoretical Calculations: Car-Parrinello molecular dynamics simulations were performed to
visualize and confirm the stability of the intramolecular hydrogen bonds (OH---O for warfarin and
OH:---OH:---O for 10-hydroxywarfarin) at temperatures of 298 K and 378 K.

e Environmental Impact Study: The study also involved adding a surfactant and an aprotic
cosolvent, which was found to alter the enthalpy-entropy relationship and induce an upward pKa
shift of up to 1.5 pH units for both molecules. [1]

Investigation of the Reductive Elimination Pathway

This protocol outlines the discovery of a novel metabolic pathway for 10-hydroexywarfarin [2] [3].

e Computational Modeling: The likelihood of reduction at the C11 carbonyl was initially predicted
using a deep neural Rainbow Model. This model scores atoms from 0 to 1.0, with higher values
indicating a greater likelihood of a metabolic reaction.

¢ In Vitro Metabolic Studies: Experimental studies used human liver cytosol (HLC) from 150

donors.
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o Reaction Setup: rac-10-hydroxywarfarin isomers were incubated with HLC in the presence of
an NADPH-regenerating system to support reductase activity.

o Metabolite Detection: The resulting metabolites were analyzed using liquid chromatography
coupled to mass spectrometry (LC-MS/MS) to confirm the formation of reduced alcohol
products.

o Enzyme Identification: Inhibitor phenotyping was used to identify the specific reductases
involved, pointing to CBR1 and, to a lesser extent, AKR1C3 as the primary enzymes
responsible. [2] [3]

Biological and Clinical Implications

The unique structure of 10-hydroxywarfarin has direct consequences for its function and metabolism.

¢ Inhibition of CYP2C9: 10-hydroxywarfarin is a potent competitive inhibitor of the CYP2C9
enzyme, which is responsible for metabolizing the more active S-warfarin. It displays approximately
three-fold higher affinity for CYP2C9 than S-warfarin itself. This inhibition can limit the metabolic
clearance of the active drug, potentially contributing to inter-individual variation in warfarin response.
[4]

¢ Novel Reductive Elimination: Unlike other hydroxywarfarin metabolites, 10-hydroxywarfarin does
not undergo glucuronidation. Its primary elimination pathway is now understood to be reduction by
CBR1/AKR1C3 enzymes in the liver. This pathway is clinically relevant due to 10-hydroxywarfarin's
own anticoagulant activity and its capacity to inhibit S-warfarin metabolism. [2] [3]

The experimental workflow for studying 10-hydroxywarfarin's reductive elimination pathway is

summarized below.
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Experimental workflow for 10-hydroxywarfarin reductive elimination.
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Key Limitations and Research Gaps
While the structural role of the double hydrogen bond is established, the available research has some
constraints:

¢ Isomer Complexity: Commercial 10-hydroxywarfarin is typically a mix of isomers due to chiral
centers at positions 9 and 10, making it difficult to resolve and study individual isomers separately. [3]

e Limited Structural Details: The search results confirm the existence and thermodynamic impact of
the OH---OH---O bond but do not provide atom-specific spatial coordinates (bond lengths and angles)
for the 10-hydroxywarfarin structure. [1]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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